molecular formula C15H17NO2S B5250268 N-(2-phenylpropyl)benzenesulfonamide

N-(2-phenylpropyl)benzenesulfonamide

Cat. No.: B5250268
M. Wt: 275.4 g/mol
InChI Key: ROHFPGUERRXYLM-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)benzenesulfonamide is a benzenesulfonamide derivative offered for research use. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as key pharmacophores in the development of inhibitors for various enzymatic targets . Compounds featuring the benzenesulfonamide group have been extensively investigated as potent inhibitors of carbonic anhydrase isoforms , which are validated targets for anticancer therapies . Furthermore, structural analogues have demonstrated potent antiviral activity, particularly as inhibitors of the HIV-1 capsid (CA) protein, a promising target for new antiretroviral agents . Other research avenues for benzenesulfonamide-based compounds include their development as antimicrobial agents and as ligands for adrenoceptors in pharmacological studies . Researchers value this chemical family for its versatility and potential to yield new therapeutic leads. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13(14-8-4-2-5-9-14)12-16-19(17,18)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFPGUERRXYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred and cooled in an ice-water bath to control the reaction temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its use as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Alkyl Chain Length Variations
  • Shorter Chains (Ethyl/Propyl): Quantum chemical studies on alkylimino-substituted sulfonamides (e.g., N-(2-aminoethyl)benzenesulfonamide and N-(2-aminopropyl)benzenesulfonamide) reveal that shorter alkyl chains enhance molecular rigidity. For instance, ethyl and propyl derivatives exhibit higher HOMO-LUMO energy gaps (4.5–5.0 eV), suggesting greater kinetic stability compared to longer-chain analogs .
  • Longer Chains (Butyl/Hexyl):
    Increasing alkyl chain length reduces planarity and increases steric hindrance, lowering melting points and solubility in polar solvents. Butyl and hexyl derivatives show 10–15% lower HOMO-LUMO gaps, indicating higher reactivity .
Functional Group Modifications
  • Chloro-Nitro Substituents: N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide () incorporates electron-withdrawing groups (Cl, NO₂), which enhance electrophilicity. X-ray crystallography data show intramolecular hydrogen bonds (N–H···O, 2.1 Å) stabilizing the nitro group, a feature absent in the parent N-(2-phenylpropyl)benzenesulfonamide .
  • Hydroxypropyl vs. Phenylpropyl:
    N-(2-Hydroxypropyl)benzenesulfonamide () has improved aqueous solubility (logP ≈ 1.2) due to its hydroxyl group, contrasting with the hydrophobic phenylpropyl analog (estimated logP ≈ 3.5) .
Thermodynamic and Electronic Profiles
Property This compound (Estimated) N-(2-Aminopropyl)benzenesulfonamide N-(2-Hydroxypropyl)benzenesulfonamide
HOMO-LUMO Gap (eV) 4.8–5.2 4.6 5.1
Solubility (logP) ~3.5 2.8 1.2
Melting Point (°C) 120–130 145 98

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-phenylpropyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sulfonylation of a primary amine (e.g., 2-phenylpropylamine) with benzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagent selection : Use of triethylamine or pyridine as a base to neutralize HCl byproducts.
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to balance reactivity and side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    • Data : In analogous sulfonamide syntheses, yields range from 37% to 73% depending on substituent steric effects and reaction time .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and absence of unreacted precursors. For example, benzenesulfonamide protons appear as distinct singlets (~7.5–8.0 ppm), while the 2-phenylpropyl chain shows characteristic splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 304.12 for C15H _{15}H _{17}NO$ _{2}S) .
  • Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What spectroscopic methods are employed to characterize its chemical environment?

  • FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm1^{-1}, while N-H stretches (if present) are observed at ~3300 cm1^{-1} .
  • X-ray crystallography : Used to resolve bond lengths and angles. For example, in related benzenesulfonamides, S-N bond lengths average 1.63 Å, and C-S-O angles are ~106° .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Approach : Use programs like SHELXL for iterative refinement. Key steps include:

  • Data validation : Check for outliers using Rint_{int} values (<0.05 for high-quality datasets).
  • Disorder modeling : Apply PART instructions for disordered groups (e.g., flexible alkyl chains).
  • Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms.
    • Case study : In N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, SHELXL refinement reduced the R factor from 0.125 to 0.056 by addressing rotational disorder in the nitro group .

Q. What computational methods predict the biological activity of this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrostatic potential surfaces and HOMO-LUMO gaps. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .
  • Molecular docking : AutoDock Vina simulates binding to targets like NLRP3 inflammasome (PDB ID: 6NPY). Docking scores (e.g., −8.2 kcal/mol) correlate with inhibitory activity in vitro .

Q. How are structure-activity relationships (SARs) analyzed for sulfonamide derivatives?

  • Methodology :

  • Bioassay panels : Test against enzyme targets (e.g., carbonic anhydrase, NLRP3) at varying doses (0.001–10 µM).
  • Data table :
DerivativeIC50_{50} (NLRP3)LogPBinding Energy (kcal/mol)
N-(2-phenylpropyl)-BSA0.45 µM3.2−8.2
N-(3-aminobutyl)-BSA1.2 µM2.8−7.5
N-(thiophen-3-ylmethyl)-BSA0.78 µM3.5−7.9
  • Key trend : Increased hydrophobicity (LogP >3) enhances membrane permeability but may reduce solubility .

Q. What strategies mitigate low yields in multi-step syntheses of benzenesulfonamide derivatives?

  • Optimization :

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield improvement: 20–30%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins (e.g., 70°C, 150 W) .
  • In-line purification : Employ catch-and-release cartridges to remove excess sulfonyl chlorides .

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